![molecular formula C13H17NO8 B185942 Deferiprone 3-O-beta-D-Glucuronide CAS No. 141675-48-1](/img/structure/B185942.png)
Deferiprone 3-O-beta-D-Glucuronide
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Overview
Description
Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone . It is also known as 1,4-Dihydro-1,2-dimethyl-4-oxo-3-pyridinyl β-D-Glucopyranosiduronic Acid .
Molecular Structure Analysis
The molecular formula of Deferiprone 3-O-beta-D-Glucuronide is C13H16NNaO8 . The molecular weight is 337.26 .Physical And Chemical Properties Analysis
The melting point of Deferiprone 3-O-beta-D-Glucuronide is 165-170°C (dec.) and its boiling point is predicted to be 603.3±55.0 °C. The predicted density is 1.59±0.1 g/cm3 .Scientific Research Applications
Pharmacokinetic Studies
This compound is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. For example, a study aimed to characterize the pharmacokinetic profile of Deferiprone in subjects with Sickle Cell Disease (SCD) by assessing blood and urine samples for Deferiprone and its main metabolite, Deferiprone 3-O-glucuronide .
Iron Chelation Therapy
Deferiprone is known for its iron chelating properties, and its metabolites may also contribute to this effect. Research has been conducted on brain iron chelation by Deferiprone in conditions such as neurodegenerative diseases .
Reference Standard for Testing
It serves as a reference standard for pharmaceutical testing to ensure quality control and consistency in drug formulation .
Isotope Studies
Deuterium-labeled versions of this compound, such as Deferiprone-d3 3-o-β-D-glucuronide sodium, are used in isotope studies to track and analyze metabolic processes .
Mechanism of Action
Target of Action
Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone, an oral iron chelator . The primary target of this compound is ferric ions (iron III) . Iron overload is a common issue in patients with conditions like sickle cell disease and thalassemia syndromes, who undergo repeated blood transfusions . By targeting ferric ions, Deferiprone 3-O-beta-D-Glucuronide helps to reduce the iron burden in these patients .
Mode of Action
Deferiprone 3-O-beta-D-Glucuronide, like its parent compound Deferiprone, acts by binding to ferric ions (iron III) to form a stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for Deferiprone .
Biochemical Pathways
By binding to excess iron in the body, it prevents the harmful effects of iron accumulation, such as damage to the liver, heart, and endocrine organs .
Pharmacokinetics
Deferiprone 3-O-beta-D-Glucuronide is rapidly absorbed and metabolized. Following drug administration, serum levels of Deferiprone and Deferiprone 3-O-beta-D-Glucuronide rise to maximum concentrations at 1.0 and 2.8 hours post-dose, respectively . The half-lives of Deferiprone and Deferiprone 3-O-beta-D-Glucuronide are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as Deferiprone 3-O-beta-D-Glucuronide, with less than 4% excreted unchanged in urine up to 10 hours post-dose .
Result of Action
The primary result of the action of Deferiprone 3-O-beta-D-Glucuronide is the reduction of iron overload in patients with conditions like sickle cell disease and thalassemia syndromes . By chelating excess iron, it helps to prevent the harmful effects of iron accumulation, including damage to vital organs .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9+,11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJFZOAEFOZFIL-JDQAZDLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deferiprone 3-O-beta-D-Glucuronide | |
CAS RN |
141675-48-1 |
Source
|
Record name | Deferiprone 3-o-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEFERIPRONE 3-O-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QOS5ADQ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.